Remimazolam

Übersicht

Beschreibung

Remimazolam is a novel benzodiazepine used primarily for procedural sedation and general anesthesia. It is known for its ultra-short duration of action, rapid onset, and predictable recovery times. This compound acts on gamma-aminobutyric acid type A receptors and is rapidly converted into an inactive metabolite by tissue esterase enzymes .

Vorbereitungsmethoden

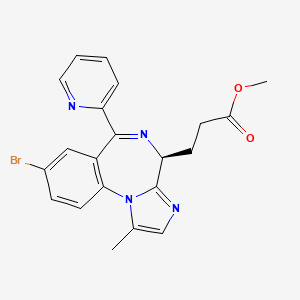

The synthesis of remimazolam involves several steps, starting with the preparation of the intermediate compound, methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate. This intermediate is then subjected to various chemical reactions, including oxidation and cyclization, to form this compound . Industrial production methods often involve the use of pyridine sulfur trioxide complex as an oxidizing agent, followed by cyclization without isolating the ketone intermediate .

Analyse Chemischer Reaktionen

Remimazolam unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Zwischenverbindung wird mit Pyridin-Schwefeltrioxid-Komplex oxidiert.

Reduktion: Reduktionsreaktionen sind an der Synthese der Zwischenverbindungen beteiligt.

Cyclisierung: Cyclisierungsreaktionen sind entscheidend für die Bildung der endgültigen Benzodiazepinstruktur

Häufig verwendete Reagenzien in diesen Reaktionen sind Pyridin-Schwefeltrioxid-Komplex, Trifluormethansulfonsäureanhydrid und verschiedene Aminierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die Zwischenverbindungen und das endgültige this compound-Molekül .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Remimazolam acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor, leading to rapid onset and offset of sedation. Its metabolism occurs via tissue ester hydrolysis, allowing for organ-independent clearance, which is particularly beneficial for patients with hepatic or renal impairment . The compound's pharmacokinetics contribute to its rapid recovery profile, making it suitable for outpatient procedures and situations requiring quick patient turnover.

Sedation in Intensive Care Units

This compound has shown promise in the intensive care unit (ICU) setting, particularly for patients who are hemodynamically unstable. Studies indicate that it maintains stable hemodynamics and respiratory function while providing effective sedation. In a comparative study involving 60 ICU patients, this compound demonstrated similar deep sedation properties to propofol, with no significant differences in ventilator-free days or ICU mortality . Furthermore, it has been associated with reduced vasopressor requirements compared to traditional sedatives .

Procedural Sedation

The compound is effective for procedural sedation in various medical interventions. For instance, it has been successfully used during endoscopic procedures, cardiac surgeries, and laparoscopic surgeries. A case report highlighted its use in a pediatric patient undergoing minimally invasive cardiac surgery, where this compound allowed for prompt extubation without serious adverse events . Additionally, this compound's efficacy in reducing anxiety and hypotensive events in pediatric populations undergoing MRI has been documented .

General Anesthesia

Recent reviews have emphasized this compound's potential as a general anesthetic agent. Its rapid onset allows for efficient induction of anesthesia, while its safety profile minimizes cardiovascular and respiratory depression risks . A notable case involved a patient with super-super obesity who underwent laparoscopic sleeve gastrectomy under general anesthesia with this compound, demonstrating effective sedation without hemodynamic instability .

Comparative Efficacy

A comprehensive review comparing this compound to traditional agents such as midazolam and propofol indicates several advantages:

| Feature | This compound | Midazolam | Propofol |

|---|---|---|---|

| Onset of Action | Rapid (within minutes) | Moderate | Rapid |

| Recovery Time | Very fast | Moderate | Fast |

| Hemodynamic Stability | Superior | Variable | Variable |

| Organ Dependence | Organ-independent | Hepatic metabolism | Hepatic metabolism |

| Use in Special Populations | Safe for hepatic/renal impairment | Limited | Limited |

Case Studies

Several case studies have illustrated the versatility of this compound:

- Pediatric Cardiac Surgery : A 6-year-old girl received this compound during minimally invasive cardiac surgery with successful outcomes and no adverse events .

- Obesity Management : In a patient with severe obesity undergoing laparoscopic surgery, this compound provided effective sedation without hemodynamic instability .

- Deep Brain Stimulation : A patient with epilepsy underwent deep brain stimulation under total intravenous anesthesia maintained with this compound, showcasing its applicability in neurosurgical settings .

Wirkmechanismus

Remimazolam exerts its effects by modulating the gamma-aminobutyric acid type A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid. This leads to sedation, anxiolysis, and muscle relaxation. The compound is rapidly metabolized by tissue esterase enzymes into an inactive metabolite, which is then excreted from the body .

Vergleich Mit ähnlichen Verbindungen

Remimazolam wird oft mit anderen Benzodiazepinen wie Midazolam und Remifentanil verglichen. Im Gegensatz zu Midazolam wird this compound nicht durch Cytochrom P-450-Isoenzyme metabolisiert, was die Wahrscheinlichkeit von Arzneimittelwechselwirkungen verringert . Im Vergleich zu Remifentanil hat this compound einen ähnlichen schnellen Wirkungseintritt und eine kurze Wirkdauer, wirkt aber auf GABAA-Rezeptoren anstelle von Opioidrezeptoren . Weitere ähnliche Verbindungen sind Propofol und Etomidat, die zur Anästhesie eingesetzt werden, aber unterschiedliche Wirkmechanismen und Nebenwirkungsprofile haben .

Biologische Aktivität

Remimazolam is a novel ultra-short-acting benzodiazepine that has garnered attention for its rapid onset and offset of action, making it particularly useful in procedural sedation and general anesthesia. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on diverse research sources.

Pharmacokinetics

This compound is characterized by its rapid metabolism and clearance, primarily through hydrolysis by tissue esterases, particularly carboxylesterase 1 (CES1). The resulting metabolite, CNS 7054, is pharmacologically inactive and has significantly lower affinity for GABA_A receptors compared to this compound itself.

Key Pharmacokinetic Parameters

| Study | Population | Dose (mg/kg) | Clearance (L/min) | Volume of Distribution (L) | Half-Life (min) |

|---|---|---|---|---|---|

| Antonik et al. (2012) | Healthy volunteers (n=81) | 0.01–0.3 | 0.2–0.3 | 20–30 | 30 |

| Wiltshire et al. (2012) | Healthy volunteers | 0.1–0.5 | 0.25 | 24 | 30 |

This compound's pharmacokinetic profile allows for precise titration during procedures, contributing to its effectiveness in clinical settings .

This compound acts primarily as a positive allosteric modulator at the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. It binds to the benzodiazepine site at the interface between the alpha (α) and gamma (γ) subunits of the GABA_A receptor, leading to increased chloride ion influx and neuronal hyperpolarization . Unlike traditional benzodiazepines, this compound does not exhibit significant selectivity among GABA_A receptor subtypes but shows slightly higher potency at α1-containing subtypes, which are associated with sedation and amnesia effects .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound compared to other sedatives such as midazolam and propofol. For example:

- Colonoscopy Study : A Phase III trial involving 461 patients showed that this compound had a significantly shorter time to sedation onset (4 minutes vs. 19 minutes for midazolam) and faster recovery times .

- General Anesthesia : In a multicenter trial with 375 patients, this compound demonstrated a sedation success rate of 95%, comparable to propofol, while exhibiting a lower incidence of adverse events like hypotension .

Safety Profile

The safety profile of this compound is favorable when compared to traditional agents. Adverse events such as bradycardia and respiratory depression were reported at lower rates than those associated with propofol . Notably, this compound appears to be well-tolerated across various populations, including high-risk patients undergoing procedural sedation .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Sedation in High-Risk Patients : A study highlighted the use of this compound for procedural sedation in patients with significant comorbidities, demonstrating its safety and efficacy in this vulnerable population.

- Pediatric Use : Research has indicated that this compound can be safely used in children for sedation during various procedures, showcasing its versatility across age groups .

Eigenschaften

IUPAC Name |

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHWMBVXXDIZNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953024 | |

| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Like other benzodiazepines, remimazolam exerts its therapeutic effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased. | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

308242-62-8 | |

| Record name | Remimazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308242-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remimazolam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMIMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.